3-Piperidinoanthra[2,1-b][1]benzofuran-4,9-dione
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Overview
Description
Reagents: Benzofuran-anthraquinone derivative, piperidine, and a suitable solvent (e.g., ethanol).
Conditions: Reflux.
Reaction: Nucleophilic substitution to introduce the piperidine group.
Industrial Production Methods
Industrial production of 3-Piperidinoanthra2,1-bbenzofuran-4,9-dione may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinoanthra2,1-bbenzofuran-4,9-dione typically involves multi-step organic reactions. One common method starts with the preparation of anthraquinone derivatives, followed by the introduction of the benzofuran ring through cyclization reactions. The piperidine group is then introduced via nucleophilic substitution reactions.
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Step 1: Synthesis of Anthraquinone Derivative
Reagents: Anthraquinone, bromine, and a suitable solvent (e.g., acetic acid).
Conditions: Reflux at elevated temperatures.
Reaction: Bromination of anthraquinone to form bromoanthraquinone.
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Step 2: Cyclization to Form Benzofuran Ring
Reagents: Bromoanthraquinone, phenol, and a base (e.g., potassium carbonate).
Conditions: Heating under reflux.
Reaction: Cyclization to form the benzofuran ring.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the anthraquinone moiety, leading to the formation of quinone derivatives.
Reagents: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Conditions: Mild to moderate temperatures.
Products: Quinone derivatives.
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Reduction: : Reduction reactions can convert the quinone moiety back to hydroquinone.
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Conditions: Room temperature to moderate heating.
Products: Hydroquinone derivatives.
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Substitution: : The piperidine group can be substituted with other nucleophiles.
Reagents: Various nucleophiles (e.g., amines, thiols).
Conditions: Reflux in suitable solvents.
Products: Substituted derivatives.
Scientific Research Applications
Chemistry
In organic chemistry, 3-Piperidinoanthra2,1-bbenzofuran-4,9-dione is used as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound has shown promise in medicinal chemistry due to its potential biological activities. It is being investigated for its anticancer, antimicrobial, and anti-inflammatory properties. Researchers are exploring its mechanism of action and its ability to interact with various biological targets.
Industry
In the industrial sector, 3-Piperidinoanthra2,1-bbenzofuran-4,9-dione is used in the development of dyes, pigments, and organic electronic materials. Its photophysical properties make it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mechanism of Action
The mechanism of action of 3-Piperidinoanthra2,1-bbenzofuran-4,9-dione involves its interaction with cellular targets, such as enzymes and receptors. The compound’s structure allows it to intercalate with DNA, inhibit topoisomerase enzymes, and induce apoptosis in cancer cells. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its antimicrobial and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone Derivatives: Compounds like 1,4-dihydroxyanthraquinone share structural similarities but lack the benzofuran moiety.
Benzofuran Derivatives: Compounds such as 2,3-dihydrobenzofuran have the benzofuran ring but do not possess the anthraquinone structure.
Piperidine Derivatives: Compounds like piperidine-4-carboxylic acid have the piperidine ring but lack the fused polycyclic structure.
Uniqueness
3-Piperidinoanthra2,1-bbenzofuran-4,9-dione is unique due to its fused polycyclic structure, combining the properties of anthraquinone, benzofuran, and piperidine. This unique combination enhances its potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C25H19NO3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
7-piperidin-1-ylanthra[2,1-b][1]benzofuran-8,13-dione |
InChI |
InChI=1S/C25H19NO3/c27-24-15-8-2-3-9-16(15)25(28)23-21-17-10-4-5-11-19(17)29-20(21)14-18(22(23)24)26-12-6-1-7-13-26/h2-5,8-11,14H,1,6-7,12-13H2 |
InChI Key |
OQWZKTRHOAQGRB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CC3=C(C4=CC=CC=C4O3)C5=C2C(=O)C6=CC=CC=C6C5=O |
Origin of Product |
United States |
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